

# Application of Desoxycarbadox in Veterinary Drug Monitoring

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## Compound of Interest

Compound Name: Desoxycarbadox

Cat. No.: B144582

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## Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Desoxycarbadox** (DCBX) is a principal metabolite of the veterinary drug carbadox, an antimicrobial agent previously used in swine production to promote growth and control bacterial infections.<sup>[1]</sup> Due to the carcinogenic nature of carbadox and its metabolite, **desoxycarbadox**, regulatory agencies globally have established stringent monitoring programs to ensure the safety of pork products.<sup>[1][2][3][4]</sup> **Desoxycarbadox** is of significant toxicological concern as it is considered a genotoxic carcinogen. Consequently, highly sensitive and specific analytical methods are required for the routine monitoring of its residues in edible swine tissues to protect consumer health. This document provides a comprehensive overview of the application of **desoxycarbadox** monitoring in veterinary drug surveillance, including detailed analytical protocols and relevant data.

## Data Presentation

The monitoring of **Desoxycarbadox** residues in swine tissues is critical for ensuring food safety. The following tables summarize key quantitative data from various analytical methods developed for its detection.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) of **Desoxycarbadox** in Swine Tissues

Analytical Method	Matrix	LOD (µg/kg)	LOQ (µg/kg)	Reference
LC-MS/MS	Swine Muscle & Liver	0.01 - 0.25	0.02 - 0.5	
LC-MS/MS	Swine Muscle	1.04 - 2.11 (CC $\alpha$ )	1.46 - 2.89 (CC $\beta$ )	
LC/ACPI-MS/MS	Swine Liver	-	0.03	
LC-UV	Pork Muscle, Liver, Kidney	2	-	

CC $\alpha$ : Decision Limit, CC $\beta$ : Detection CapabilityTable 2: Recovery Rates of **Desoxycarbadox** from Spiked Swine Tissues

Analytical Method	Matrix	Spiking Level (µg/kg)	Average Recovery (%)	Reference
LC-MS/MS	Swine Muscle & Liver	0.05 - 10.0	>79.1	
LC-MS/MS	Swine Muscle	Not Specified	99.8 - 101.2	
LC	Pork Tissues	10 - 40 ppb	61 ± 7.2	

Table 3: Depletion of **Desoxycarbadox** in Swine Tissues After Withdrawal of Carbadox-Treated Feed

Tissue	Time After Withdrawal	Desoxycarbadox Concentration (ppb)	Reference
Muscle	24 hours	17	
48 hours	9		
72 hours	Trace		
Liver	24 hours	125	
48 hours	17		
72 hours	Trace		
Kidney	24 hours	186	
48 hours	34		
72 hours	Trace		

## Experimental Protocols

The following protocols are detailed methodologies for the extraction and analysis of **Desoxycarbadox** in swine tissues, synthesized from established research.

### Protocol 1: LC-MS/MS Analysis of Desoxycarbadox in Swine Muscle and Liver

This protocol is adapted from a method for the simultaneous determination of carbadox and olaquinox-related residues.

#### 1. Sample Preparation and Extraction

- Weigh  $2.0 \pm 0.1$  g of homogenized swine tissue (muscle or liver) into a 50 mL centrifuge tube.
- Add 10 mL of 2% metaphosphoric acid in 20% methanol.
- Homogenize the sample for 1 minute using a high-speed homogenizer.

- Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C.
- Collect the supernatant and filter it through a 0.22 µm filter.

## 2. Solid-Phase Extraction (SPE) Cleanup

- Condition a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX, 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
- Load the filtered extract onto the SPE cartridge at a flow rate of 1 mL/min.
- Wash the cartridge with 5 mL of 5% methanol in water, followed by 5 mL of methanol.
- Elute the analytes with 5 mL of 2% formic acid in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

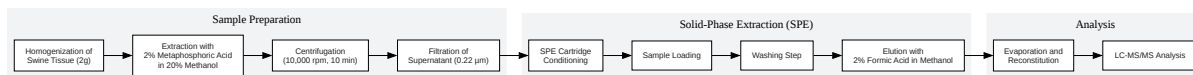
## 3. LC-MS/MS Conditions

- LC System: A high-performance liquid chromatography system.
- Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate **Desoxycarbadox** from other matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

- MRM Transitions: Monitor for the specific precursor and product ions of **Desoxycarbadox**.

## Visualizations

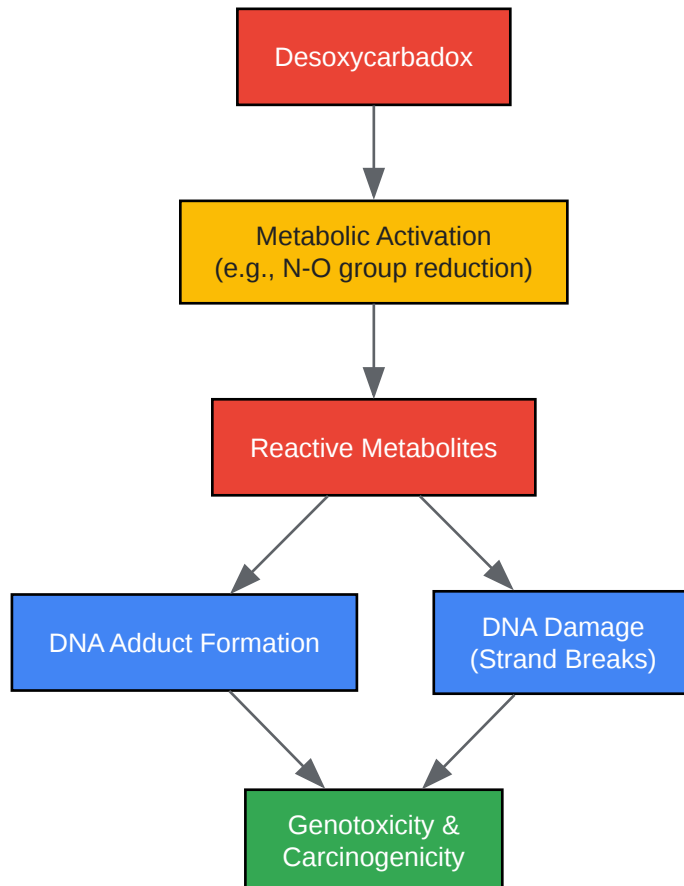
### Experimental Workflow



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Caption: Workflow for the analysis of **Desoxycarbadox** in swine tissues.

### Postulated Genotoxicity Pathway of Desoxycarbadox



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Caption: Postulated pathway of **Desoxycarbadox**-induced genotoxicity.

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## References

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